1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxypropyl group, and a methyl group attached to a dihydrochromeno-pyrrole core
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H23NO5/c1-3-28-16-7-4-6-15(13-16)20-19-21(26)17-12-14(2)8-9-18(17)29-22(19)23(27)24(20)10-5-11-25/h4,6-9,12-13,20,25H,3,5,10-11H2,1-2H3 |
InChI Key |
DHBZTNXGGVAIMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)OC4=C(C3=O)C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction with an appropriate amine derivative.
Functional Group Modifications: The ethoxyphenyl, hydroxypropyl, and methyl groups can be introduced through various substitution reactions, using reagents such as ethyl iodide, propylene oxide, and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(3-Ethoxyphenyl)-2-(3-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
